Cas no 123843-67-4 (4-Bromo-2,6-difluorobenzonitrile)

4-Bromo-2,6-difluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2,6-difluorobenzonitrile
- 2,6-difluoro-4-bromobenzonitrile
- 4-BROMO-2,6-DIFLUOROANILINE
- Benzonitrile,4-bromo-2,6-difluoro-
- 1-bromo-4-cyano-3,5-difluoro-benzene
- 4-bromo-2,6-difluorobenzenecarbonitrile
- 4-Bromo-2,6-difluoro-benzonitrile
- A805158
- CS-W008282
- SB66857
- MFCD01310981
- 4-Bromo-2,6-difluoro-bezonitrile
- SY020272
- AC-4026
- SCHEMBL974652
- GS-3644
- TZHQWUAOIWRFSW-UHFFFAOYSA-N
- 123843-67-4
- FT-0601436
- 4-Bromo-2,6-difluorobenzonitrile, AldrichCPR
- 4-bromanyl-2,6-bis(fluoranyl)benzenecarbonitrile
- BCP05906
- AKOS005258003
- BL007435
- DTXSID10373631
- W-205181
- AM20020321
- Benzonitrile, 4-bromo-2,6-difluoro-
- EN300-85630
- DTXCID10324663
- STL555044
- BBL101248
- DB-006687
-
- MDL: MFCD01310981
- インチ: 1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
- InChIKey: TZHQWUAOIWRFSW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(F)C(C#N)=C(F)C=1
計算された属性
- せいみつぶんしりょう: 216.93400
- どういたいしつりょう: 216.934
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 23.8A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.77
- ゆうかいてん: 79.0 to 83.0 deg-C
- ふってん: 219.7±35.0 °C at 760 mmHg
- フラッシュポイント: 86.7±25.9 °C
- 屈折率: 1.552
- ようかいど: DMSO, Methanol (Slightly)
- PSA: 23.79000
- LogP: 2.59898
4-Bromo-2,6-difluorobenzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H311,H302,H332,H315,H319
-
警告文:
P280H,P305
P351
P338,P309,P310 - 危険物輸送番号:UN 3439
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R20/21/22
- 危険レベル:6.1
- セキュリティ用語:S26-S36/37/39
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
4-Bromo-2,6-difluorobenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Bromo-2,6-difluorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018733-25g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 98% | 25g |
¥468.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1109686-5g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 95% | 5g |
$90 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256704A-5 g |
4-Bromo-2,6-difluorobenzonitrile, |
123843-67-4 | 5g |
¥2,256.00 | 2023-07-11 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001567-25g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 98% | 25g |
¥525 | 2024-05-26 | |
TRC | B689733-500mg |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 500mg |
$ 69.00 | 2023-09-08 | ||
TRC | B689733-100mg |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 100mg |
$ 52.00 | 2023-09-08 | ||
Apollo Scientific | PC1515-100g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 100g |
£180.00 | 2025-02-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803834-1g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 98% | 1g |
¥25.20 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803834-25g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 98% | 25g |
¥836.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YF732-25g |
4-Bromo-2,6-difluorobenzonitrile |
123843-67-4 | 97% | 25g |
¥915.0 | 2022-06-10 |
4-Bromo-2,6-difluorobenzonitrile 関連文献
-
Huiwen Jin,Xue Zhang,Zhimin Ma,Chen Qian,Xiaohua Fu,Zewei Li,Mingxing Chen,Yan Guan,Zhiyong Ma J. Mater. Chem. C 2023 11 11571
4-Bromo-2,6-difluorobenzonitrileに関する追加情報
Professional Introduction to 4-Bromo-2,6-difluorobenzonitrile (CAS No: 123843-67-4)
4-Bromo-2,6-difluorobenzonitrile, with the chemical formula C₆H₂BrF₂N and CAS number 123843-67-4, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. The presence of both bromine and fluorine substituents on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists.
The< strong>fluorine atoms in 4-Bromo-2,6-difluorobenzonitrile contribute to its lipophilicity and metabolic stability, which are critical factors in drug design. These properties enhance the compound's bioavailability and prolong its therapeutic effects. Additionally, the< strong>bromine moiety provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents for neurological diseases. 4-Bromo-2,6-difluorobenzonitrile has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting ion channels and receptors involved in neurodegeneration. For instance, studies have demonstrated its utility in creating potent modulators of NMDA receptors, which play a pivotal role in conditions such as Alzheimer's disease and stroke. The< strong>fluorinated nature of this compound enhances its binding affinity and selectivity, making it an attractive candidate for further development.
The pharmaceutical industry has also explored the use of 4-Bromo-2,6-difluorobenzonitrile in the development of anti-inflammatory agents. Fluorinated nitriles have shown promise in modulating inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Researchers have leveraged the< strong>bromine-containing scaffold to design molecules that exhibit potent anti-inflammatory activity with improved pharmacokinetic profiles. These findings highlight the versatility of 4-Bromo-2,6-difluorobenzonitrile as a pharmacophore in drug discovery.
Beyond pharmaceutical applications, 4-Bromo-2,6-difluorobenzonitrile finds utility in agrochemical research. Its structural features make it a suitable precursor for synthesizing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. The< strong>fluoro-substituted benzonitrile derivatives derived from this compound have demonstrated enhanced efficacy against resistant strains of weeds and insects, underscoring their potential as next-generation crop protection agents.
The synthesis of 4-Bromo-2,6-difluorobenzonitrile typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation of fluorobenzonitriles followed by bromination at specific positions on the aromatic ring. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing waste and improving yields. These innovations are essential for meeting the growing demand for this intermediate in industrial applications.
The safety profile of 4-Bromo-2,6-difluorobenzonitrile is another critical consideration in its handling and application. While it is not classified as a hazardous material under standard regulatory guidelines, proper precautions must be taken to prevent exposure during synthesis and handling. Personal protective equipment (PPE), including gloves and safety goggles, should be used to minimize risks. Additionally, good laboratory practices (GLP) must be followed to ensure safe storage and disposal.
In conclusion, 4-Bromo-2,6-difluorobenzonitrile (CAS No: 123843-67-4) is a versatile intermediate with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents targeting neurological and inflammatory disorders. The ongoing research into fluorinated aromatic nitriles continues to uncover new possibilities for this compound, reinforcing its importance in modern drug discovery.
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